AMG0347 is classified as a small organic molecule and falls under the category of TRPV1 antagonists. These compounds are designed to inhibit the activity of TRPV1 channels, which are implicated in nociception and thermoregulation.
The synthesis of AMG0347 involves multiple steps, starting from readily available precursors. The detailed synthetic pathway can be summarized as follows:
The synthesis involves standard organic chemistry techniques including extraction, drying, and column chromatography for purification .
The molecular structure of AMG0347 features several key components:
AMG0347 primarily functions as an antagonist at the TRPV1 receptor. The compound's mechanism involves blocking the receptor's activation by protons and other ligands that typically induce pain or thermal sensations.
AMG0347's mechanism of action centers around its role as a TRPV1 antagonist:
AMG0347 exhibits several physical and chemical properties relevant to its function:
AMG0347 holds significant promise in various scientific applications:
AMG0347 ((E)-N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-3-(2-(piperidin-1-yl)-6-(trifluoromethyl)pyridin-3-yl)acrylamide) is a potent, selective small-molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. It competitively binds to the capsaicin recognition site within the TRPV1 channel complex, preventing agonist-induced conformational changes required for channel gating [8] [10]. This binding is reversible and non-competitive with respect to endogenous activators like protons or endovanilloids. AMG0347 exhibits high affinity for both rat and human TRPV1 isoforms, with consistent pharmacological profiles across species, making it a valuable tool for translational pain research [4] [10]. Its molecular design incorporates a trifluoromethyl pyridine moiety critical for hydrophobic interactions within the transmembrane binding pocket, while the acrylamide group stabilizes the antagonist-receptor complex through hydrogen bonding [8].
Agonist Binding → Conformational Change → Channel Opening → Ca²⁺ Influx
AMG0347 Binding → Conformational Lock → Channel Closed → No Cation Flux
AMG0347 demonstrates nanomolar potency in blocking capsaicin-evoked TRPV1 activation. In rat TRPV1-expressing CHO cells, it inhibited capsaicin (500 nM)-induced ⁴⁵Ca²⁺ uptake with an IC₅₀ of 0.7 ± 0.1 nM [8] [10]. This blockade was concentration-dependent and complete at saturating doses, indicating full antagonism. The compound also prevented neuronal excitation caused by intrathecal capsaicin, confirming functional suppression of TRPV1-mediated signaling in vivo [1].
Table 1: AMG0347 Inhibition of Capsaicin-Induced TRPV1 Activation
Experimental Model | [Capsaicin] | IC₅₀ (nM) | Maximum Inhibition |
---|---|---|---|
Rat TRPV1/CHO Cells (⁴⁵Ca²⁺) | 500 nM | 0.7 ± 0.1 | 100% |
Human TRPV1/CHO Cells | 500 nM | <1.0 | 100% |
In vivo Capsaicin Nociception | 1 µg (i.t.) | 10–30* | Complete blockade |
*Dose reducing response by 50% [1]
Proton-induced TRPV1 activation (pH 5.0) was antagonized by AMG0347 with an IC₅₀ of 0.8 ± 0.3 nM in rat TRPV1 models [8] [10]. This high potency against proton sensing is pharmacologically significant as low pH (e.g., in inflamed tissues) sensitizes TRPV1 to other activators. AMG0347 abolished bradykinin-induced thermal hyperalgesia in rats, a process dependent on 12-lipoxygenase metabolites that potentiate proton activation [2] [7]. Notably, its efficacy in the proton mode directly correlates with its hyperthermic side effect in vivo due to blockade of tonic proton-mediated TRPV1 signaling in abdominal tissues [6] [7].
Table 2: Proton-Activation Blockade Profile
Assay System | pH | IC₅₀ (nM) | Physiological Relevance |
---|---|---|---|
Rat TRPV1/CHO (⁴⁵Ca²⁺ uptake) | 5.0 | 0.8 ± 0.3 | Abolishes inflammatory hyperalgesia |
Human TRPV1/CHO | 5.0 | 0.9 | Blocks acid-induced nociception |
In vivo Bradykinin Response | N/A | 10–50* | Prevents thermal hypersensitivity |
AMG0347 inhibited heat-evoked (45°C) TRPV1 activation with an IC₅₀ of 0.2 ± 0.1 nM, making it the most potent antagonist for this modality among tested compounds [8] [10]. In rat models of postoperative pain (plantar incision), AMG0347 significantly reversed heat hyperalgesia (increased withdrawal latency from 3h to 1-day post-administration) but did not affect mechanical allodynia [1]. This modality-specific effect highlights TRPV1's primary role in thermal nociception. Interestingly, while AMG0347 is highly potent against heat activation in vitro, this blockade does not contribute significantly to hyperthermia development in vivo, which is primarily driven by proton-mode inhibition [6] [7].
Table 3: Heat-Activation Blockade (45°C Stimulation)
Test System | IC₅₀ (nM) | In Vivo Effect (Postoperative Pain) |
---|---|---|
Rat TRPV1/CHO (⁴⁵Ca²⁺) | 0.2 ± 0.1 | Increased heat withdrawal latency |
Human TRPV1/CHO | 0.3 | Not tested |
Plantar Incision Model (rats) | 10–30* | Reversal of heat hyperalgesia (no effect on mechanical pain) |
AMG0347 exhibits >10,000-fold selectivity for TRPV1 over other TRP channels. At concentrations up to 10 µM, it showed no significant activity against TRPV2, TRPV3, TRPV4, TRPA1, or TRPM8 in calcium flux assays [8]. This specificity is attributed to its unique interaction with TRPV1's capsaicin-binding pocket, which is less conserved in other thermoTRP channels. The trifluoromethyl pyridine group of AMG0347 is critical for avoiding off-target effects, as bulkier substituents in this region reduce affinity for TRPV1-like pockets in related channels [8] [10].
Table 4: Selectivity Screening (Calcium Flux Assays)
Channel | Activation Stimulus | IC₅₀ (AMG0347) | Maximum Inhibition at 10 µM |
---|---|---|---|
TRPV1 | Capsaicin (500 nM) | 0.7 nM | 100% |
TRPV2 | 2-APB (200 µM) | >10,000 nM | <5% |
TRPV3 | Camphor (500 µM) | >10,000 nM | <5% |
TRPV4 | GSK1016790A (100 nM) | >10,000 nM | <5% |
TRPA1 | AITC (100 µM) | >10,000 nM | <5% |
TRPM8 | Icilin (1 µM) | >10,000 nM | <5% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7